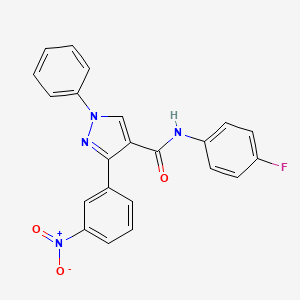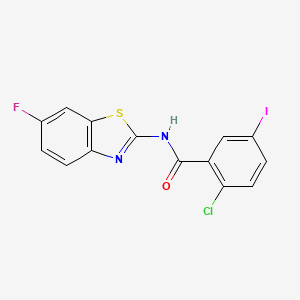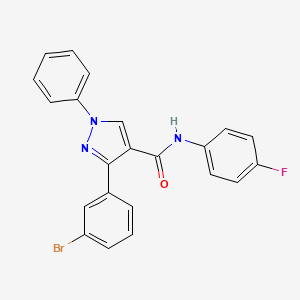
N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as FNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have analgesic properties. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in scientific research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use in the synthesis of new materials with unique properties. Finally, there is potential for the development of new sensors and photocatalysts based on this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable pore sizes.
In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water. It has also been studied for its photocatalytic properties, which could be used for the degradation of organic pollutants in water and air.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3/c23-16-9-11-17(12-10-16)24-22(28)20-14-26(18-6-2-1-3-7-18)25-21(20)15-5-4-8-19(13-15)27(29)30/h1-14H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJPGJICRQFXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-phenylene bis[methyl(4-methylphenyl)carbamate]](/img/structure/B3616297.png)
![7-(4-bromophenyl)-5-phenyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3616306.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3616313.png)

![N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3616336.png)
![ethyl 4-({[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B3616340.png)
![5-[(4-chlorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3616348.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B3616352.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B3616354.png)

![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B3616365.png)
![5-bromo-2-methoxy-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3616373.png)
![dimethyl 5-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3616376.png)
